4-(2-Chloroacetyl)benzenesulfonamide

Synthetic Chemistry Reaction Kinetics Intermediate Stability

Choose this para-substituted benzenesulfonamide for its uniquely balanced chloroacetyl electrophilicity – less labile than bromoacetyl analogs, preventing dialkylation and ensuring higher yields in nucleophilic displacement. The rigid para-geometry locks the exit vector for consistent SAR in carbonic anhydrase libraries. A proven covalent warhead precursor validated for dual-mode target engagement. Ideal for medicinal chemistry requiring reproducible reactivity and structural integrity.

Molecular Formula C8H8ClNO3S
Molecular Weight 233.67 g/mol
Cat. No. B12937536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroacetyl)benzenesulfonamide
Molecular FormulaC8H8ClNO3S
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCl)S(=O)(=O)N
InChIInChI=1S/C8H8ClNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13)
InChIKeyPNWNWMQEZFLAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroacetyl)benzenesulfonamide: Key Intermediate for Targeted Sulfonamide Synthesis and Procurements


4-(2-Chloroacetyl)benzenesulfonamide (CAS 5030-32-0) is a para-substituted benzenesulfonamide derivative featuring a reactive chloroacetyl moiety. Its molecular formula is C₈H₈ClNO₃S, with a molecular weight of 233.67 g/mol . The compound is primarily valued as a synthetic building block, where the electrophilic chloroacetyl group enables selective nucleophilic substitution reactions for the construction of diverse sulfonamide-containing pharmacophores and chemical probes .

Why 4-(2-Chloroacetyl)benzenesulfonamide Cannot Be Simply Swapped with Generic Haloacetyl Benzenesulfonamides


While several para-haloacetyl benzenesulfonamide analogs exist, their physicochemical properties and reaction kinetics diverge significantly, directly impacting synthetic yield, purity, and downstream biological activity. The chloroacetyl group offers a distinct reactivity profile compared to the more labile bromoacetyl analog, influencing the rate of nucleophilic displacement and the stability of the intermediate during multi-step syntheses . Substituting the halogen or altering the substitution pattern on the phenyl ring without empirical validation risks introducing undesired steric effects, altering the molecular recognition of the final pharmacophore, and compromising the rigor of structure-activity relationship (SAR) studies [1].

Quantified Differential Performance of 4-(2-Chloroacetyl)benzenesulfonamide Against Analogs


Superior Chemical Stability in Synthesis: Chloroacetyl vs. Bromoacetyl Leaving Group Reactivity

In nucleophilic displacement reactions, the chloroacetyl group in 4-(2-Chloroacetyl)benzenesulfonamide demonstrates a more controlled leaving group ability compared to the bromoacetyl analog. This is directly reflected in synthetic protocols where the bromo derivative reacts significantly faster, often completing within 15–20 minutes [1]. While rapid kinetics may seem advantageous, they often lead to lower selectivity and increased by-product formation in complex, multi-functional group environments that are common in advanced pharmaceutical intermediates . The chloroacetyl analog provides a more moderated reaction profile, which is critical for process control and achieving higher purity yields during scale-up.

Synthetic Chemistry Reaction Kinetics Intermediate Stability

Verified Structural Conformation: Distinct Crystalline Architecture Differentiating from Meta- and Ortho-Substituted Analogs

The crystal structure of a closely related N-(2-chloro-phenyl-sulfonyl)acetamide isomer confirms a specific conformational landscape defined by C-S-N-C torsion angles of -71.7° and 61.2°, with the benzene and acyl segments forming dihedral angles of 80.2° and 88.1° [1]. For 4-(2-Chloroacetyl)benzenesulfonamide, the para-substitution pattern dictates a fundamentally different, more linear molecular geometry and crystal packing arrangement compared to ortho- or meta-substituted analogs. This structural divergence has a direct and quantifiable impact on the compound's melting point, solubility, and, critically, the three-dimensional presentation of the pharmacophore in final drug candidates .

X-ray Crystallography Conformational Analysis Structural Biology

Differentiated Physicochemical Profile for Pharmacokinetic Property Tuning: Halogen-specific Contribution to LogP

The substitution of a chlorine atom with a bromine atom in the α-position of the acetyl group results in a calculated increase in the octanol-water partition coefficient (LogP). Based on in silico property prediction of the free base, 4-(2-Bromoacetyl)benzenesulfonamide (MW 278.12) is predicted to have a LogP of approximately 0.5, while the target chloro compound (MW 233.67) is predicted to have a lower LogP of around -0.1 [1]. This difference translates to a approximately five-fold lower tendency for the target compound to partition into a lipid environment, favoring aqueous solubility. This is a critical differentiator for in vitro assay compatibility and for achieving desirable systemic exposure profiles in vivo, as excessive lipophilicity is a known liability promoting off-target binding and rapid metabolic clearance [2].

Medicinal Chemistry ADME Prediction Property-based Design

High-Confidence Procurement Applications for 4-(2-Chloroacetyl)benzenesulfonamide


Controlled Synthesis of MAO-B Inhibitor Lead Compounds via Selective N-Alkylation

The compound serves as a critical precursor for generating 4-(aminoacetyl)benzenesulfonamide derivatives through nucleophilic displacement of the chlorine. Its moderated reactivity prevents the formation of dialkylated by-products, which is a common problem when using the more reactive bromoacetyl analog, as demonstrated in the synthesis of MAO inhibitors where excess reactants and specific short reaction times were required for the bromo derivative to avoid degradation [1].

Procurement for Carbonic Anhydrase Inhibitor Fragment Libraries

As a primary sulfonamide with a para-linked reactive handle, it is ideal for creating focused libraries targeting carbonic anhydrase isoforms. The zinc-binding sulfonamide group anchors the fragment in the enzyme active site, while the chloroacetyl group can be derivatized to probe the hydrophobic pocket [1]. The defined para-geometry ensures the vector of the introduced tail is consistent across the library, a critical factor for meaningful SAR analysis [2].

Intermediate for Covalent Chemical Probe Development

The chloroacetyl group is a recognized electrophilic warhead for covalent inhibition. When conjugated to the benzenesulfonamide recognition motif, it allows for the design of dual-mode binding molecules that first bind reversibly to a target enzyme (e.g., a sulfonamide-binding cavity) and then form a covalent bond with a proximal nucleophilic residue. This strategy was historically validated by the irreversible inactivation of carbonic anhydrase by chloroacetyl sulfonamides [1], providing a proven template for modern probe discovery.

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